molecular formula C14H10BrN3O3 B5575043 N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide

N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide

Cat. No.: B5575043
M. Wt: 348.15 g/mol
InChI Key: CLOZMIQNMSWSMT-REZTVBANSA-N
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Description

“N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide” is a chemical compound with the molecular formula C17H13BrN2O5 . It has an average mass of 405.199 Da and a monoisotopic mass of 404.000763 Da . This compound is also known by its IUPAC name, N’-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-bromo-benzo dioxole can be reacted with PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130 °C . This is followed by a reaction with ethyl bromoacetate and NaH in DMF at 50 °C for 2 hours . The resulting product can then be reacted with fused heteroaryl halides, PdCl2, xantphos, and Cs2CO3 in toluene under reflux for 24 hours . Further steps involve reactions with various reagents and conditions .


Molecular Structure Analysis

The molecular structure of “N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide” is complex, with a bromine atom attached to a benzodioxol ring, which is further connected to a pyridine ring via a methylene bridge and a carbohydrazide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide” include an average mass of 405.199 Da and a monoisotopic mass of 404.000763 Da . Its log Kow is estimated to be 2.03, and it has a log BCF of 0.863, indicating its bioaccumulation potential .

Scientific Research Applications

Organic Synthesis and Halogenation Techniques

Research in organic synthesis and halogenation techniques has shown the effectiveness of compounds with bromo-benzodioxolyl and pyridinecarbohydrazide functionalities in producing halogenated derivatives. For instance, bromination techniques using N-halosuccinimide and acidic catalysts have been explored for polyalkylbenzenes, indicating potential utility in synthesizing complex halogenated compounds (Bovonsombat & Mcnelis, 1993).

Antimicrobial Properties

Compounds with the benzodioxolyl and pyridinecarbohydrazide moieties have been studied for their antibacterial properties. A study synthesized hydrazides with 1,3-benzodioxol-5-yl and demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Kostenko et al., 2015).

Molecular Docking and Antioxidant Activity

Investigations into the molecular docking and in vitro screening of novel compounds have uncovered the utility of pyridine and fused pyridine derivatives in binding to target proteins. This has implications for drug discovery and the development of compounds with antimicrobial and antioxidant activity (Flefel et al., 2018).

Transition Metal Complexes

The synthesis and characterization of transition metal complexes involving bromo-benzodioxolyl and pyridinecarbohydrazide ligands have demonstrated their potential in forming compounds with antimicrobial activity greater than their parent ligands. This suggests roles in medicinal chemistry and materials science (Anonymous, 2020).

Catalytic Activity

Research into Cu(II) complexes with N-rich aroylhydrazone ligands, including pyridinecarbohydrazide structures, has highlighted their catalytic activity in oxidation reactions. This suggests applications in catalysis and organic synthesis (Sutradhar et al., 2019).

Properties

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c15-10-6-13-12(20-8-21-13)5-9(10)7-17-18-14(19)11-3-1-2-4-16-11/h1-7H,8H2,(H,18,19)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOZMIQNMSWSMT-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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